molecular formula C21H21N9O B2414613 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone CAS No. 1705099-49-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone

Cat. No.: B2414613
CAS No.: 1705099-49-5
M. Wt: 415.461
InChI Key: JKPQPLODQWNGQC-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21N9O and its molecular weight is 415.461. The purity is usually 95%.
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Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N9O/c31-21(18-3-1-17(2-4-18)12-27-6-5-22-15-27)29-9-7-28(8-10-29)19-11-20(25-14-24-19)30-16-23-13-26-30/h1-6,11,13-16H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQPLODQWNGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-((1H-imidazol-1-yl)methyl)phenyl)methanone is a complex heterocyclic molecule that incorporates multiple pharmacophoric elements, making it a candidate of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The structure of the compound can be broken down into key components:

  • Triazole and Pyrimidine Rings : Known for their antifungal and antibacterial properties.
  • Piperazine Moiety : Often associated with psychoactive and antimicrobial activities.
  • Imidazole Group : Contributes to the compound's potential as an antifungal and anticancer agent.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound shows promise against various fungal pathogens due to its triazole component. Studies have demonstrated that triazole derivatives can inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundActivityMIC (μg/mL)Reference
Triazole Derivative AExcellent0.06 - 2
Triazole Derivative BGood4 - 8
Triazole Derivative CModest16 - 32

Antibacterial Activity

The compound also exhibits antibacterial properties. The piperazine and imidazole components enhance its ability to interact with bacterial cell membranes and inhibit bacterial growth. Studies have shown that similar compounds can effectively combat resistant strains of bacteria such as MRSA .

Table 2: Antibacterial Activity Against Common Pathogens

BacteriaCompound EffectivenessReference
MRSAHigh
E. coliModerate
S. aureusHigh

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. The presence of the imidazole and triazole rings has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of triazole-based compounds against various cancer cell lines. Results indicated that certain derivatives showed significant cytotoxic effects at low concentrations, suggesting a promising avenue for further research in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets:

  • Enzyme Inhibition : The triazole moiety can act as an inhibitor for enzymes critical in fungal and bacterial metabolism.
  • Cell Membrane Interaction : The piperazine ring enhances membrane permeability, facilitating the entry of the drug into cells.
  • Receptor Binding : The imidazole group may interact with specific receptors involved in cancer proliferation pathways.

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated significant antimicrobial properties. The triazole moiety is particularly noted for its broad-spectrum activity against various pathogens. For instance, derivatives of triazoles have been shown to inhibit the growth of fungi and bacteria effectively, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. Research indicates that derivatives containing triazole and piperazine can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, one study reported that a related compound exhibited cytotoxicity against several cancer cell lines, including HeLa and MCF-7 cells, with an IC50 value indicating potent activity . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Microbiological Applications

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis. A study highlighted that certain derivatives showed promising anti-tubercular activity when tested against multidrug-resistant strains of Mycobacterium tuberculosis. The evaluation involved in vitro assays that demonstrated the compound's ability to inhibit bacterial growth effectively .

Case Study 1: Anticancer Activity

In a detailed investigation, a library of substituted triazole-piperazine derivatives was synthesized and screened for their cytotoxic effects on various cancer cell lines. One particular derivative demonstrated significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 breast cancer cell line. Further studies revealed that this compound inhibited tubulin polymerization, thus disrupting the mitotic spindle formation necessary for cell division .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing novel heterocyclic compounds containing triazole and piperidine nuclei. These compounds were evaluated for their antimicrobial activity using standard microbiological methods. Several derivatives exhibited good activity against reference drug candidates, suggesting their potential as new lead molecules in antimicrobial therapy .

Q & A

Q. How can the compound be synthesized efficiently, and what are the critical steps for optimizing yield?

Methodological Answer :

  • Use a multi-step synthesis involving nucleophilic substitution and coupling reactions. For example:

Pyrimidine-piperazine coupling : React 4-(6-chloropyrimidin-4-yl)piperazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazole moiety .

Imidazole functionalization : Perform a Mannich reaction or alkylation to attach the imidazole-methyl group to the phenyl ring .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Final product purity can be confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., piperazine CH₂ groups at δ ~2.5–3.5 ppm, aromatic protons at δ ~7.0–8.5 ppm). Compare with analogs in literature (e.g., reports δ 7.2–8.1 ppm for pyrimidine-triazole systems) .
  • ESI-MS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 463.18 g/mol). Discrepancies >0.005 Da suggest impurities .
  • FTIR : Verify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the methanone group) .

Q. How can solubility and stability be evaluated under experimental conditions?

Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. For example, notes that similar piperazine derivatives exhibit pH-dependent solubility due to basic nitrogen atoms .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition peaks. Adjust storage conditions (e.g., desiccated, -20°C) if degradation exceeds 5% .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Dose-response validation : Re-test the compound in standardized assays (e.g., antiparasitic IC₅₀ in Leishmania models) with controls (e.g., reports IC₅₀ = 2.1 µM for analog 8p) .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain variability. For example, imidazole-piperazine hybrids often exhibit dual H1/H4 receptor affinity .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀, Hill slopes) and adjust for assay conditions (e.g., serum protein binding) .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace triazole with tetrazole, vary piperazine linkers). shows that substituting the triazole’s alkyl chain (e.g., propyl vs. cyclopropyl) alters antiparasitic activity by 3-fold .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., Leishmania trypanothione reductase). Validate with mutagenesis studies .
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. For example, suggests that logP >3.0 improves membrane permeability but reduces solubility .

Q. What experimental designs are optimal for evaluating in vivo efficacy and toxicity?

Methodological Answer :

  • In vivo pharmacokinetics : Use a rodent model to measure Cmax, Tmax, and AUC after oral/intravenous administration. Adjust dosing based on plasma protein binding (e.g., notes 85–90% binding for piperazine analogs) .
  • Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies. Monitor liver/kidney function (ALT, creatinine) and histopathology. highlights hepatotoxicity risks for imidazole derivatives .
  • Randomized block design : Apply split-plot methodologies (e.g., ) to control variables like dosing regimen and animal strain .

Q. How can conflicting data on metabolic pathways be reconciled?

Methodological Answer :

  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in microsomal assays (human/rodent). Compare with analogs (e.g., reports N-dealkylation as a major pathway for piperazine derivatives) .
  • Enzyme inhibition assays : Test CYP450 isoform interactions (e.g., CYP3A4, CYP2D6). warns that fluorophenyl groups may inhibit CYP2C9 .
  • Cross-species comparison : Evaluate metabolic stability in human vs. rat hepatocytes to prioritize clinically relevant pathways .

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